Ceratotoxin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

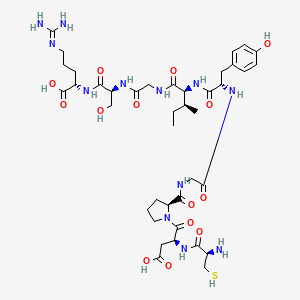

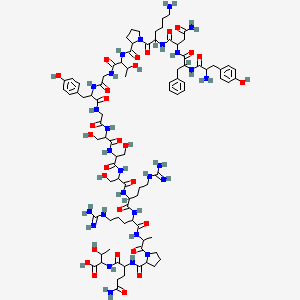

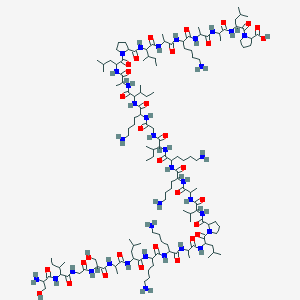

Ceratotoxin A (CtxA) is a 29-residue peptide isolated from the accessory gland secretion fluid . It has been shown to be highly active against both Gram-negative and Gram-positive bacteria . It can permeabilize the outer and inner membranes of E. coli , and its antimicrobial properties are well correlated with high levels of pore-forming activity .

Synthesis Analysis

The antibacterial activity of a chemically synthesized Ceratotoxin A (ctx A) has been investigated . Ctx A was mainly active against Gram-negative organisms, and it had a lytic effect on non-growing Escherichia coli K-12 . Data showed that ctx A alters both the outer and the inner membrane of E. coli K-12 cells .Molecular Structure Analysis

Ceratotoxin A is a 3-kDa molecular mass amphiphilic peptide . It is physiologically related to bee melittin and shows amino acid sequence homology with magainin peptides . 2D NMR studies in methanol revealed a helical structure for residues 8-25 .Chemical Reactions Analysis

Ceratotoxin A gene expression is affected by juvenile hormone, which has gonadotropic functions in adult insects . The ceratotoxin is a gene expressed exclusively in the imaginal stages and that it is female-specific, related to sexual maturity, and stimulated by mating .Physical And Chemical Properties Analysis

Ceratotoxin A has a molecular formula of C135H243N35O32 and a molecular weight of 2868.59 . It is soluble in DMSO .Scientific Research Applications

Ceratotoxin A's Origin and Expression : It is an antibacterial peptide produced in the medfly Ceratitis capitata's female reproductive accessory glands. The gene for ceratotoxin A is expressed exclusively in adult stages, specifically in females, and is linked to sexual maturity and mating. Unlike many antibacterial insect hemolymph peptides, it is not induced by microbial infection (Marchini et al., 1995).

Regulation by Juvenile Hormone : Ceratotoxin A gene expression is influenced by the juvenile hormone, which plays a gonadotropic role in adult insects. Treatments affecting the juvenile hormone levels modulate the expression of the ceratotoxin A gene (Dallai et al., 1997).

Antibacterial Activity and Membrane Permeability Effects : Ceratotoxin A primarily targets Gram-negative organisms and can alter the permeability of both the inner and outer membranes of Escherichia coli K-12 cells. Its antibacterial activity is attributed to this membrane-altering effect (Marri et al., 1996).

Relationship with Other Ceratotoxins : The ceratotoxin family includes other members, such as ceratotoxin B and C. These peptides have similar antibacterial properties but vary in potency and target range. The genes encoding these peptides are clustered in the medfly's genome and are expressed coordinately (Rosetto et al., 1996).

Mechanism of Action : Ceratotoxin A forms voltage-dependent ion channels in lipid bilayers, suggesting a mode of action similar to other amphipathic peptides. This action contributes to its antibacterial efficacy (Saint et al., 2003).

Genomic Organization and Chromosomal Localization : The ceratotoxin genes are organized in a large cluster spanning over 26 kilobases of DNA in the medfly genome. Interestingly, ceratotoxins are the first case of female-specific X-linked genes identified in C. capitata (Rosetto et al., 1997).

Potential Therapeutic Applications : Research on modifying ceratotoxin A, such as creating an azide derivative, explores its use in targeting specific membranes, potentially for drug delivery or as antimicrobial agents (Mayer et al., 2019).

Mechanism of Action

Ceratotoxin A forms voltage-dependent ion channels in bilayers according to the barrel-stave model . The characteristics of the channel suggest that the C-terminal regions form bundles of five or six helices embedded in the membrane, such that the N-terminal moieties lie on the polar side of the lipid bilayer .

Future Directions

Research on Ceratotoxin A is ongoing. For instance, one study investigated whether Ceratotoxin A gene expression was affected by juvenile hormone . The results suggest that Ceratotoxin A gene expression is modulated by juvenile hormone . This provides a foundation for considering Ceratotoxin A as a novel, promising biocontrol agent .

properties

IUPAC Name |

1-[2-[2-[2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C135H243N35O32/c1-26-76(15)105(164-116(182)87(142)69-171)127(193)144-68-103(174)153-98(70-172)124(190)148-82(21)112(178)159-94(63-71(5)6)123(189)158-92(49-34-40-58-140)120(186)156-90(47-32-38-56-138)118(184)147-83(22)114(180)160-95(64-72(7)8)132(198)168-60-42-51-99(168)125(191)163-104(75(13)14)129(195)149-84(23)110(176)155-91(48-33-39-57-139)119(185)157-93(50-35-41-59-141)122(188)165-106(77(16)27-2)128(194)143-67-102(173)152-88(45-30-36-54-136)121(187)166-107(78(17)28-3)130(196)151-86(25)115(181)161-96(65-73(9)10)133(199)169-61-43-52-100(169)126(192)167-108(79(18)29-4)131(197)150-85(24)111(177)154-89(46-31-37-55-137)117(183)146-80(19)109(175)145-81(20)113(179)162-97(66-74(11)12)134(200)170-62-44-53-101(170)135(201)202/h71-101,104-108,171-172H,26-70,136-142H2,1-25H3,(H,143,194)(H,144,193)(H,145,175)(H,146,183)(H,147,184)(H,148,190)(H,149,195)(H,150,197)(H,151,196)(H,152,173)(H,153,174)(H,154,177)(H,155,176)(H,156,186)(H,157,185)(H,158,189)(H,159,178)(H,160,180)(H,161,181)(H,162,179)(H,163,191)(H,164,182)(H,165,188)(H,166,187)(H,167,192)(H,201,202) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXGJUOSTKVDEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H243N35O32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2868.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150671-04-8 |

Source

|

| Record name | 150671-04-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.